Fidexaban-d3

Description

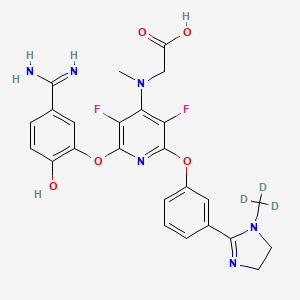

Fidexaban-d3 is a deuterated analog of Fidexaban (CAS 183305-24-0), a selective Factor Xa inhibitor used in anticoagulation research. Deuterated compounds like this compound replace specific hydrogen atoms with deuterium, a stable isotope, to enhance metabolic stability and serve as internal standards in analytical assays (e.g., LC-MS/MS) for precise quantification . This compound (TRC-F335502) is supplied in 10 mg quantities, indicating its specialized role in pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula |

C25H24F2N6O5 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-[1-(trideuteriomethyl)-4,5-dihydroimidazol-2-yl]phenoxy]pyridin-4-yl]-methylamino]acetic acid |

InChI |

InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36)/i1D3 |

InChI Key |

NPNSVNGQJGRSNR-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O |

Canonical SMILES |

CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes for Fidexaban-d3 involve the incorporation of deuterium atoms into the molecular structure of Fidexaban. The preparation method typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve standard organic synthesis techniques such as nucleophilic substitution and coupling reactions

Chemical Reactions Analysis

Fidexaban-d3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

Fidexaban-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

Biology: Employed in biological studies to investigate the interactions of anticoagulants with biological targets.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of anticoagulants in the body.

Mechanism of Action

Fidexaban-d3 exerts its effects by selectively and reversibly inhibiting the active site of coagulation factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The molecular targets involved include the active site of factor Xa, and the pathways affected are those related to the coagulation cascade .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Fidexaban-d3 with structurally and functionally related Factor Xa inhibitors, including deuterated and non-deuterated variants:

| Compound Name | CAS Number | Deuterium Atoms | Quantity Available | Key Characteristics |

|---|---|---|---|---|

| This compound | Not provided | 3 | 10 mg | Deuterated standard for Fidexaban assays |

| Fidexaban | 183305-24-0 | 0 | 50 mg | Parent compound; direct FXa inhibition |

| Letaxaban-d5 | Not provided | 5 | 5 mg | Deuterated analog of Letaxaban |

| Letaxaban | 870262-90-1 | 0 | 10 mg/25 mg | Competitive FXa inhibitor |

| YM 60828 | 179755-65-8 | 0 | 10 mg/25 mg | Early-generation FXa inhibitor |

| DPC 423 | 292135-59-2 | 0 | 10 mg/25 mg/50 mg | Potent FXa antagonist with oral bioavailability |

Key Differences and Research Insights

Deuterium Substitution: this compound contains three deuterium atoms, which reduce metabolic degradation by cytochrome P450 enzymes compared to non-deuterated Fidexaban. This enhances its utility in tracing parent drug behavior in biological matrices .

Application in Research: this compound and Letaxaban-d5 are primarily analytical tools, whereas non-deuterated versions (e.g., Fidexaban, Letaxaban) are used in preclinical efficacy studies .

Synthetic Complexity :

- highlights the synthesis of structurally complex heterocyclic compounds (e.g., derivatives with thioxothiazolidin and quinazolin moieties). While this compound’s exact synthetic route is unspecified, its parent compound likely shares synthetic challenges with these analogs, such as optimizing ring systems for FXa binding .

Research Findings and Methodological Considerations

- Analytical Utility : Deuterated standards like this compound enable accurate quantification of parent drugs in biological samples, minimizing isotopic interference .

- Indirect Comparisons: As per regulatory guidelines (), comparative efficacy between deuterated and non-deuterated compounds often relies on indirect analyses, such as metabolic half-life studies or computational modeling .

- Safety and Exclusions : Safety profiles of deuterated compounds are inferred from parent molecules, though studies explicitly excluding deuterated analogs from clinical trials require justification (e.g., lack of therapeutic intent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.